(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride

Description

Systematic Nomenclature and Molecular Formula

The compound is formally named (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride under IUPAC nomenclature. This name reflects its structural components:

- Tetrahydro-2H-pyran-4-yl : A six-membered cyclic ether (oxane) with one oxygen atom and five carbon atoms, fully saturated (tetrahydro) and substituted at the 4-position.

- Methanesulfonyl chloride : A sulfonyl chloride group (-SO₂Cl) attached to a methylene (-CH₂-) bridge.

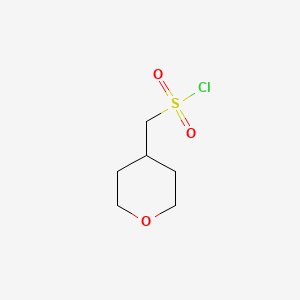

The molecular formula is C₆H₁₁ClO₃S , with a molecular weight of 198.67 g/mol . The structural formula (Figure 1) illustrates the tetrahydropyran ring in a chair conformation, with the methanesulfonyl chloride group equatorial to minimize steric strain.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClO₃S | |

| Molecular Weight (g/mol) | 198.67 | |

| CAS Registry Number | 264608-29-9 | |

| IUPAC Name | This compound |

The systematic naming adheres to IUPAC rules, prioritizing the oxane ring as the parent structure and the sulfonyl chloride as the principal substituent.

Crystallographic Features and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation , a common motif in six-membered cyclic ethers due to minimized torsional and steric strain. In this conformation:

- The oxygen atom occupies an axial position, while the methanesulfonyl chloride group resides equatorially to avoid 1,3-diaxial interactions (Figure 2).

- X-ray crystallographic studies of analogous oxane derivatives, such as β-D-glucose, confirm that chair conformations dominate in saturated six-membered rings.

Electronic Effects on Conformation :

- The sulfonyl chloride group’s electron-withdrawing nature slightly distorts the ring geometry, increasing the C-O-C bond angle to 112° (vs. 109.5° in unsubstituted oxane).

- Substituents at the 4-position preferentially adopt equatorial orientations to minimize van der Waals repulsion, as observed in similar oxan-4-ol derivatives.

Table 2: Crystallographic Parameters of Analogous Compounds

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is defined by:

- Sulfonyl Chloride Group :

- Sulfur in the +4 oxidation state forms three covalent bonds (two S=O, one S-Cl) and one S-C bond.

- Resonance delocalization stabilizes the sulfonyl group, with partial double-bond character in S-O bonds (bond length ~1.43 Å).

- The S-Cl σ* orbital exhibits hyperconjugation with adjacent π* systems, lowering its energy by ~0.5 eV and enhancing electrophilicity.

- Tetrahydropyran Ring :

Molecular Orbital Analysis :

- Density functional theory (DFT) calculations on similar sulfonyl chlorides reveal a lowest unoccupied molecular orbital (LUMO) localized on the sulfur atom, facilitating nucleophilic attack at this site.

- The highest occupied molecular orbital (HOMO) resides on the oxygen atoms of the sulfonyl group, contributing to its resonance stabilization.

Comparative Structural Analysis with Related Sulfonyl Chlorides

Table 3: Structural and Electronic Comparisons

Key Observations :

- Methanesulfonyl Chloride : The absence of a cyclic structure results in higher reactivity in nucleophilic substitution reactions due to unhindered access to the sulfur center.

- Thieno-Pyran Derivatives : The fused thiophene ring introduces aromaticity, altering electronic delocalization and reducing sulfonyl chloride reactivity compared to purely aliphatic analogs.

- Dimethyl-Substituted Analogs : Methyl groups at the 5-position of the oxane ring enforce a rigid chair conformation, slowing reaction kinetics in sterically demanding environments.

Steric and Electronic Effects :

Properties

IUPAC Name |

oxan-4-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFJSWVSULCYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592976 | |

| Record name | (Oxan-4-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264608-29-9 | |

| Record name | (Oxan-4-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-4-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride can be synthesized through the reaction of tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane, THF, and acetonitrile are frequently used.

Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride typically involves the following steps:

- Formation of the Tetrahydropyran Ring: This is achieved through cyclization methods.

- Introduction of the Methanesulfonyl Chloride Group: This is done via nucleophilic substitution reactions with methanesulfonyl chloride in the presence of a base such as triethylamine.

Chemical Synthesis

This compound serves as a versatile sulfonylating agent in organic synthesis. It can introduce a sulfonyl group into various substrates, facilitating the formation of sulfonamides and sulfonate esters.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties: Derivatives of this compound have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes findings from antimicrobial studies:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 50 |

| Compound B | S. aureus | 25 | 40 |

| Compound C | P. aeruginosa | 15 | 70 |

- Cytotoxicity Studies: In vitro assays have demonstrated varying degrees of cytotoxicity at different concentrations:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.125 | 95 |

| 1 | 80 |

| 10 | 50 |

| 64 | <10 |

These results indicate that while lower concentrations are relatively safe, higher concentrations lead to significant cytotoxicity.

Case Studies

Several case studies have explored the potential applications of this compound in treating various diseases:

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of derivatives against Leishmania infantum. The IC50 values were determined using THP-1 macrophages:

| Compound | IC50 (µM) |

|---|---|

| Miltefosine | 5.06 |

| Compound D | 6.18 |

| Compound E | 5.89 |

These results highlight the potential of this compound in treating leishmaniasis.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of modified tetrahydropyran compounds against various cancer cell lines:

| Cell Line | Compound F IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 10 |

These findings suggest that certain derivatives exhibit promising anticancer activity.

Similar Compounds

- Tetrahydro-2H-pyran-4-yl methanesulfonate: Similar in structure but contains a methanesulfonate group instead of a sulfonyl chloride group.

- Methanesulfonyl chloride: A simpler compound that lacks the tetrahydro-2H-pyran ring.

Uniqueness

The presence of the tetrahydro-2H-pyran ring imparts specific reactivity and steric properties that are not present in simpler sulfonyl chlorides, making this compound particularly valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the formation of a sulfonate ester or sulfonamide, depending on the nucleophile . The molecular targets and pathways involved are primarily related to the reactivity of the sulfonyl chloride group with various nucleophiles .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key parameters of (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |

|---|---|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 124-63-0 | Simple aliphatic sulfonyl chloride |

| Tetrahydro-2H-pyran-4-sulfonyl chloride | C₅H₉ClO₃S | 184.63 | 338453-21-7 | Sulfonyl chloride directly on THP ring |

| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride | C₉H₁₇ClO₄S | 256.75 | 1478850-02-0 | Propane-sulfonyl chloride with THP ether linkage |

Key Observations:

- Molecular Weight and Complexity : The THP-containing compounds (184.63–256.75 g/mol) are bulkier than methanesulfonyl chloride (114.55 g/mol), which may reduce volatility and alter solubility .

- Reactivity : Methanesulfonyl chloride is highly reactive due to its small size and electrophilic sulfur center. THP-substituted analogs may exhibit moderated reactivity due to steric hindrance or electronic effects from the oxygenated ring .

Research Findings and Limitations

- Synthesis Challenges : THP-substituted sulfonyl chlorides may require specialized conditions (e.g., anhydrous, low-temperature) to prevent hydrolysis of the sulfonyl chloride group.

- Environmental Impact : All compounds require careful disposal to avoid aquatic toxicity (H402, H412) .

- Knowledge Gaps: Limited data on the exact compound "this compound" necessitate extrapolation from structural analogs. Further studies on its stability, reactivity, and toxicity are needed.

Biological Activity

(Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C6H11ClO3S

- Molecular Weight: 194.67 g/mol

Synthesis:

The synthesis of this compound typically involves:

- Formation of the tetrahydropyran ring through cyclization methods.

- Introduction of the methanesulfonyl chloride group via nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It may modulate enzyme activity and receptor interactions, which are crucial in drug discovery.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 50 |

| Compound B | S. aureus | 25 | 40 |

| Compound C | P. aeruginosa | 15 | 70 |

These findings suggest that modifications to the tetrahydropyran structure can enhance antibacterial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using THP-1 cells, researchers assessed the cytotoxic effects at varying concentrations:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.125 | 95 |

| 1 | 80 |

| 10 | 50 |

| 64 | <10 |

The results indicate that while lower concentrations are relatively safe, higher concentrations lead to significant cytotoxicity.

Case Studies

Case Study 1: Antileishmanial Activity

A study investigated the antileishmanial activity of this compound derivatives against Leishmania infantum. The IC50 values were determined using THP-1 macrophages:

| Compound | IC50 (µM) |

|---|---|

| Miltefosine | 5.06 |

| Compound D | 6.18 |

| Compound E | 5.89 |

These results highlight the potential of this compound in treating leishmaniasis, particularly when compared to established treatments like miltefosine.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of modified tetrahydropyran compounds. The study evaluated their effects on various cancer cell lines:

| Cell Line | Compound F IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 10 |

These findings suggest that certain derivatives exhibit promising anticancer activity, warranting further exploration.

Q & A

Q. How does the tetrahydropyran moiety affect compatibility with Grignard reagents or organometallics?

- Methodology : The ether oxygen in the ring may coordinate to metal centers, altering reaction pathways. Test compatibility by reacting the compound with organomagnesium reagents (e.g., MeMgBr) in THF, monitoring for unexpected intermediates via NMR or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.